N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.33 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiazole ring and a methoxyphenyl group .
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 3-methoxyaniline with 4,4-dimethyl-2-thiazoline . The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity . The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
When compared to similar compounds, N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring and a methoxyphenyl group. Similar compounds include:
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Phenylthiazoles: Compounds that share the thiazole ring but differ in the substituents attached to the phenyl group.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-12(2)8-16-11(14-12)13-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROVDVIAJHHNCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=N1)NC2=CC(=CC=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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